Lipophilicity and Polarity Profile Differentiates from Non-Nitrated and Non-Iodinated Analogs
The calculated partition coefficient (LogP) and topological polar surface area (TPSA) for 4-amino-3-iodo-5-nitrobenzoic acid show a distinct profile compared to its closest structural analogs. The target compound (LogP = 1.48, TPSA = 106.46 Ų) is significantly less lipophilic than 4-amino-3-iodobenzoic acid (LogP = 2.15-2.37, TPSA = 63.32 Ų) [1] and more lipophilic than 4-amino-3-nitrobenzoic acid (LogP = 1.39, TPSA = 109.14 Ų) [2]. This positions it as an intermediate option in terms of lipophilicity and polarity.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.48; TPSA = 106.46 Ų |
| Comparator Or Baseline | 4-Amino-3-iodobenzoic acid: LogP = 2.15-2.37, TPSA = 63.32 Ų; 4-Amino-3-nitrobenzoic acid: LogP = 1.39, TPSA = 109.14 Ų |
| Quantified Difference | LogP: Target is 0.67-0.89 units lower than iodo-analog and 0.09 units higher than nitro-analog. TPSA: Target is 43.14 Ų higher than iodo-analog and 2.68 Ų lower than nitro-analog. |
| Conditions | Calculated values from vendor datasheets. |
Why This Matters
This balanced lipophilicity/polarity profile can be critical for applications requiring specific solubility or permeability characteristics, such as in the design of bioactive molecules or in chromatographic purification.
- [1] 0Elem. 4-Amino-3-iodobenzoic acid - CAS 2122-63-6. Physicochemical Properties Datasheet. View Source
- [2] Chembase. 4-Amino-3-nitrobenzoic acid - Molecule 49255. Physicochemical Properties Datasheet. View Source
